3-Tyr-octreotide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

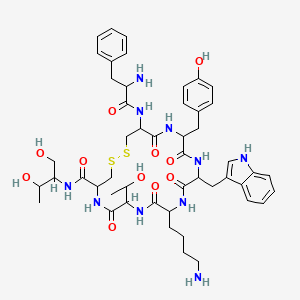

3-Tyr-octreotide: is a synthetic analog of the naturally occurring peptide hormone somatostatin. It is specifically designed to target somatostatin receptors, which are overexpressed in certain types of tumors, particularly neuroendocrine tumors.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Tyr-octreotide is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The tyrosine residue is incorporated at the third position during this synthesis. The peptide is then cleaved from the resin and purified using reverse-phase high-performance liquid chromatography (RP-HPLC) .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale SPPS, followed by purification and lyophilization to obtain a stable, dry product. The use of automated peptide synthesizers and stringent quality control measures ensures high purity and consistency .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Tyr-octreotide undergoes various chemical reactions, including:

Radiolabeling: The tyrosine residue allows for the incorporation of radioactive isotopes such as iodine-123, lutetium-177, and yttrium-90

Conjugation: The peptide can be conjugated with different chelators for targeted delivery of therapeutic agents.

Common Reagents and Conditions:

Radiolabeling: Iodine-123, lutetium-177, and yttrium-90 are commonly used isotopes. .

Conjugation: Chelators such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) are used under aqueous conditions.

Major Products:

Radiolabeled Peptides: These are used for diagnostic imaging and targeted radiotherapy

Conjugated Peptides: These are used for targeted drug delivery.

Applications De Recherche Scientifique

Chemistry: 3-Tyr-octreotide is used in the development of radiopharmaceuticals for imaging and therapy. Its ability to be radiolabeled makes it a valuable tool in nuclear medicine .

Biology: The compound is used to study somatostatin receptor expression and function in various biological systems. It helps in understanding receptor-ligand interactions and receptor-mediated signaling pathways .

Medicine: this compound is used in the diagnosis and treatment of neuroendocrine tumors. Radiolabeled versions are employed in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging to locate tumors and assess their progression . Therapeutically, it is used in peptide receptor radionuclide therapy (PRRT) to deliver targeted radiation to tumor cells .

Industry: In the pharmaceutical industry, this compound is used in the production of diagnostic and therapeutic agents for cancer treatment .

Mécanisme D'action

3-Tyr-octreotide exerts its effects by binding to somatostatin receptors, particularly subtype 2 (SSTR2), which are overexpressed in neuroendocrine tumors. Upon binding, it inhibits the release of various hormones and growth factors, leading to reduced tumor growth and hormone secretion . The binding of this compound to somatostatin receptors is mediated by G-proteins, which activate downstream signaling pathways involving phospholipase C and inositol triphosphate .

Comparaison Avec Des Composés Similaires

Octreotide: The parent compound, which lacks the tyrosine residue at the third position.

Tyr3-octreotate: A similar compound with a threonine residue at the eighth position.

DOTA-Tyr3-octreotide: A conjugated form used for radiolabeling with various isotopes.

Uniqueness: 3-Tyr-octreotide’s uniqueness lies in its ability to be radiolabeled, making it suitable for both diagnostic and therapeutic applications. Its high affinity for somatostatin receptors, particularly SSTR2, enhances its effectiveness in targeting neuroendocrine tumors .

Propriétés

IUPAC Name |

10-(4-aminobutyl)-19-[(2-amino-3-phenylpropanoyl)amino]-N-(1,3-dihydroxybutan-2-yl)-7-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H66N10O11S2/c1-27(61)39(24-60)56-48(69)41-26-72-71-25-40(57-43(64)34(51)20-29-10-4-3-5-11-29)47(68)54-37(21-30-15-17-32(63)18-16-30)45(66)55-38(22-31-23-52-35-13-7-6-12-33(31)35)46(67)53-36(14-8-9-19-50)44(65)59-42(28(2)62)49(70)58-41/h3-7,10-13,15-18,23,27-28,34,36-42,52,60-63H,8-9,14,19-22,24-26,50-51H2,1-2H3,(H,53,67)(H,54,68)(H,55,66)(H,56,69)(H,57,64)(H,58,70)(H,59,65) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHCIROHUTQLZCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H66N10O11S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1035.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96608-80-9, 103667-46-5 |

Source

|

| Record name | Sdz 204-090 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096608809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Tyr-octreotide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103667465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.